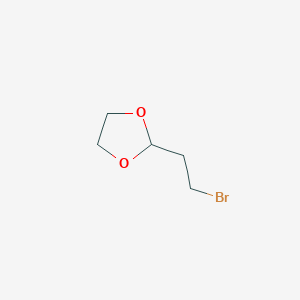

2-(2-Bromoethyl)-1,3-dioxolane

概要

説明

2-(2-Bromoethyl)-1,3-dioxolane (CAS RN: 18742-02-4) is a halogenated cyclic acetal with the molecular formula C₆H₁₁BrO₂ . It serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the bromine atom's efficacy as a leaving group. Structurally, it consists of a 1,3-dioxolane ring (a five-membered cyclic acetal) substituted with a 2-bromoethyl group. This compound is commonly employed in the synthesis of pharmaceuticals, agrochemicals, and functionalized polymers. For example, it has been utilized in the preparation of phosphonate derivatives , aminoethyl-dioxolane precursors , and urolithin-based chromenones . Its liquid form (specific gravity: ~1.61) and reactivity under moderate conditions make it a practical reagent in multistep syntheses .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with 2-bromoethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and reuse of catalysts and solvents are crucial for cost-effective and environmentally friendly production .

化学反応の分析

Types of Reactions: 2-(2-Bromoethyl)-1,3-dioxolane can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, sodium azide in dimethylformamide.

Elimination Reactions: Potassium tert-butoxide in dimethyl sulfoxide.

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Major Products:

Nucleophilic Substitution: Corresponding substituted dioxolanes.

Elimination: Alkenes.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

科学的研究の応用

Overview

2-(2-Bromoethyl)-1,3-dioxolane is a versatile organic compound utilized in various chemical synthesis processes. Its unique structure allows it to serve as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This article explores its applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Synthesis of Fatty Acids

This compound has been employed as a starting reagent for synthesizing various unsaturated fatty acids, including:

- (5Z,9Z)-5,9-Hexadecadienoic acid

- (5Z,9Z)-5,9-Nonadecadienoic acid

- (5Z,9Z)-5,9-Eicosadienoic acid

These compounds are significant due to their roles in nutrition and biochemistry .

Pharmaceutical Intermediate

The compound is used as an intermediate in the synthesis of several pharmaceutical agents:

- It serves as a precursor in the development of epidermal growth factor receptor (EGFR) inhibitors.

- Additionally, it is involved in synthesizing orally active agents targeting cancer and cell proliferation that feature quinoline substructures .

Asymmetric Synthesis

This compound plays a crucial role in asymmetric synthesis techniques. It has been utilized in:

- The asymmetric total synthesis of marine mollusk metabolites such as pulo'upone via Evans' asymmetric Diels-Alder reaction.

- The synthesis of 1-deoxy-castanospermine and its epimer .

Alkylating Agent

The compound acts as an alkylating agent for various substrates:

- It can alkylate amines, dithianes, and carboximides.

- In conjunction with eynamides and sodium azide, it facilitates the "one-pot" synthesis of triazoles, showcasing its utility in streamlining complex synthetic routes .

Case Study 1: Synthesis of EGFR Inhibitors

In a study focusing on the development of EGFR inhibitors, this compound was successfully employed as a key intermediate. The resulting compounds showed promising activity against cancer cell lines, highlighting the compound's significance in medicinal chemistry .

Case Study 2: Marine Metabolite Synthesis

Research involving the synthesis of pulo'upone demonstrated the effectiveness of this compound in asymmetric synthesis. The study reported high yields and selectivity for the desired enantiomer using this compound as a starting material .

Summary Table of Applications

| Application Area | Specific Use Cases |

|---|---|

| Fatty Acid Synthesis | Hexadecadienoic acid, Nonadecadienoic acid |

| Pharmaceutical Intermediate | EGFR inhibitors, Cancer therapeutics |

| Asymmetric Synthesis | Pulo'upone synthesis |

| Alkylating Agent | Alkylation of amines and triazole synthesis |

作用機序

The mechanism of action of 2-(2-Bromoethyl)-1,3-dioxolane involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can result in the inhibition of enzyme activity or modification of protein structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

類似化合物との比較

The reactivity and applications of 2-(2-bromoethyl)-1,3-dioxolane are best contextualized by comparing it with structurally related compounds, including halogenated analogs, methyl-substituted derivatives, and functionally modified dioxolanes.

Halogenated Ethyl Derivatives

2-(2-Iodoethyl)-1,3-dioxolane

- Structure : Replaces bromine with iodine.

- Reactivity: The iodine atom, being a better leaving group than bromine, may facilitate faster nucleophilic substitutions.

- Applications: Limited documentation in synthetic pathways, though spectral data match literature values .

2-(3-Chloropropyl)-4,4,5,5-tetramethyl-1,3-dioxolane

- Structure : Features a chloropropyl chain and tetramethyl-substituted dioxolane ring.

- Reactivity : The chlorine atom and steric hindrance from methyl groups reduce reactivity in substitutions compared to this compound. Requires stronger bases or elevated temperatures for transformations .

- Applications : Used in specialized syntheses where steric bulk is advantageous .

Methyl-Substituted Analogues

2-Bromomethyl-1,3-dioxolane

- Structure : Bromine attached to a methyl group instead of ethyl.

- Reactivity : The shorter carbon chain and primary bromide enhance electrophilicity, enabling faster alkylation reactions. However, it may suffer from volatility (bp: 83–84°C at 25 mmHg) .

- Applications : Employed in phase-transfer reactions and Gabriel syntheses, though yields are comparable to the ethyl variant (e.g., 95.9% yield in phthalimidoethyl-dioxolane synthesis) .

4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolane

- Structure : Aromatic phenyl group and tetramethyl substitution.

- Reactivity : The electron-rich phenyl group and steric hindrance diminish electrophilicity. Primarily used in transacetalization reactions rather than substitutions .

Functionally Modified Dioxolanes

2-(2-Aminoethyl)-1,3-dioxolane

- Synthesis : Derived from this compound via Gabriel reaction (65% yield over two steps) .

- Applications : Serves as a precursor to dopamine receptor ligands, highlighting the bromo compound’s role in medicinal chemistry .

Diethyl (3-oxopropyl)phosphonate

- Synthesis : Generated by heating this compound with triethylphosphite (160°C, 18 h). The reaction proceeds via nucleophilic displacement of bromine, yielding 2.5 g of product .

- Comparison : Substituting bromine with iodine or chlorine in this reaction would alter kinetics and purification requirements.

生物活性

2-(2-Bromoethyl)-1,3-dioxolane is a chemical compound with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring a dioxolane ring and a brominated ethyl group, suggests a variety of biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₉BrO₂. It possesses a dioxolane ring which is known for its stability and reactivity in various chemical reactions. The presence of the bromine atom enhances its electrophilic character, making it suitable for further derivatization in synthetic pathways.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Reaction with Bromine : The compound can be synthesized by reacting 1,3-dioxolane with bromoethanol under acidic conditions.

- Cross-Coupling Reactions : It has been utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions to introduce the dioxolanylethyl moiety onto various aryl and heteroaryl halides .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular:

- Chlamydia Inhibition : A study highlighted its potential as a starting point for developing drugs selective against Chlamydia species. The compound demonstrated the ability to affect chlamydial inclusion numbers and morphology in infected cells .

- Broad Spectrum Activity : Preliminary studies have shown that derivatives of this compound possess activity against several Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Properties

The compound is also noted for its role in cancer research:

- EGFR Inhibitors : It has been employed in the synthesis of compounds targeting the epidermal growth factor receptor (EGFR), which is crucial in many cancer types. These derivatives have shown promise as orally active agents for cancer treatment .

- Cell Proliferation : Compounds derived from this compound have been linked to inhibiting cell proliferation, suggesting potential applications in oncology .

Study on Antichlamydial Activity

In a comprehensive study investigating new antichlamydial compounds, derivatives based on this compound were synthesized and evaluated. The results indicated selective activity against Chlamydia, with some compounds showing significant reductions in infection rates in vitro. This study underscores the importance of structural modifications to enhance biological activity .

Research on Cancer Therapeutics

Another notable research effort focused on synthesizing quinoline-based agents from this compound. These agents were tested for their efficacy against various cancer cell lines, revealing promising results in terms of anti-proliferative effects. The findings suggest that further exploration of this compound could lead to effective cancer therapies .

Data Summary

| Property/Activity | Observations |

|---|---|

| Antimicrobial Activity | Effective against Chlamydia and various bacteria |

| Anticancer Potential | Used in synthesizing EGFR inhibitors |

| Cell Proliferation | Inhibitory effects observed in cancer cell lines |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Bromoethyl)-1,3-dioxolane?

The compound is synthesized via two primary methods:

- Method 1 : Reaction of 4-hydroxy-2-butanone with ethylene glycol using a weak acid catalyst to form 2-methyl-1,3-dioxolane-2-ethanol, followed by bromination to yield the target compound .

- Method 2 : Grignard reagent formation from this compound, which reacts with esters (e.g., 8-carbomethoxyoctanoyl chloride) to produce ketone intermediates. Subsequent deprotection of the cyclic acetal with aqueous HCl and oxidation using Oxone® yields carboxylic acid derivatives .

Q. How is this compound characterized structurally?

Structural characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the dioxolane ring and bromoethyl substituent.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- Chromatography : Silica gel column chromatography (≥95% purity) and HPLC for purity assessment .

Q. What are the key applications of this compound in organic synthesis?

It serves as a precursor for:

- Grignard Reactions : Formation of ketone adducts in peptide synthesis (e.g., coupling with 2-thiopyridyl esters of amino acids) .

- Protected Aldehyde Intermediates : Deprotection under acidic conditions generates aldehydes for further oxidation or functionalization .

Advanced Research Questions

Q. How does this compound participate in stereoselective synthesis?

In the synthesis of (±)-2-methoxy-5,9-octadecadienol, the compound is used to generate Grignard reagents that react with alkyl bromides (e.g., 1-bromooctane) under controlled temperatures (−78°C). This enables stereoselective formation of Z-configured double bonds via Lindlar hydrogenation .

Q. What challenges arise in the stability of intermediates derived from this compound?

The cyclic acetal group is sensitive to acidic conditions. For example, deprotection with concentrated HCl at 60°C must be carefully timed to avoid over-degradation. Post-deprotection intermediates (e.g., aldehydes) require immediate oxidation (e.g., Oxone®) to prevent side reactions .

Q. How is this compound utilized in synthesizing covalent modifiers for therapeutic agents?

It acts as a masked aldehyde precursor in antisickling agent development. After deprotection, the aldehyde is oxidized to a carboxylic acid, which is further functionalized to target hemoglobin modifiers. Silica gel chromatography ensures >95% purity for biological testing .

Q. What analytical methods resolve contradictions in reaction yields or byproduct formation?

- HPLC-UV/LC-MS : Monitors reaction progress and identifies byproducts.

- Kinetic Studies : Evaluates the impact of solvent polarity on Grignard reagent reactivity (e.g., THF vs. HMPA mixtures) .

Q. Can this compound be used in Diels-Alder reactions with bio-based dienophiles?

While not directly evidenced for this compound, analogous dioxolane derivatives (e.g., 2-(furan-2-yl)-1,3-dioxolane) react with dienophiles like acrylonitrile. Computational studies (HOMO-LUMO gap analysis) guide dienophile selection for optimal reactivity .

Q. Methodological Considerations

Q. What purification strategies are recommended for derivatives of this compound?

- Silica Gel Chromatography : Effective for isolating ketone or ester derivatives.

- Crystallization : Applicable for brominated intermediates using hexane/ethyl acetate mixtures .

Q. How do reaction conditions influence the selectivity of Grignard reactions involving this compound?

特性

IUPAC Name |

2-(2-bromoethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c6-2-1-5-7-3-4-8-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZQLTVZPOGLCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172058 | |

| Record name | 2-(2-Bromoethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18742-02-4 | |

| Record name | 2-(2-Bromoethyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18742-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromoethyl)-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018742024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Bromoethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromoethyl)-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-BROMOETHYL)-1,3-DIOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SY9FQ278P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。